

Spectroscopic Profile of N-Boc-L-tert-Leucine: A Technical Guide

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Compound of Interest

Compound Name: N-Boc-L-tert-Leucine

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Boc-L-tert-Leucine** (N-(tert-Butoxycarbonyl)-L-tert-leucine), a widely used protected amino acid in peptide synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, along with experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N-Boc-L-tert-Leucine**.

1 H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.20	bs	1H	-NH
5.10	m	1H	α-СН
4.15	m	1H	α-СН
1.45	S	9Н	-C(CH₃)₃ (Boc)
1.00	S	9Н	-C(CH₃)₃ (tert- Leucine)
Solvent: CDCl ₃ [1][2]			



¹³C NMR (Carbon Nuclear Magnetic Resonance) Data

Direct experimental ¹³C NMR data for **N-Boc-L-tert-Leucine** is available through subscription-based databases. However, based on data for structurally similar N-Boc protected amino acids such as N-Boc-L-valine and N-Boc-L-serine, the following chemical shifts can be anticipated.[3] A literature reference for the ¹³C NMR of N-tert-Butyloxycarbonyl-L-leucine in DMSO-d6 is available (W. Voelter, G. Jung, E. Breitmaier, Z. Naturforsch. B26, 213 (1971)).[4]

Atom	Expected Chemical Shift (δ) ppm
C=O (Carboxyl)	~173-176
C=O (Boc)	~155-157
C(CH ₃) ₃ (Boc)	~80
α-CH	~58-62
C(CH₃)₃ (tert-Leucine)	~34
-CH₃ (Boc)	~28
-CH₃ (tert-Leucine)	~26

IR (Infrared) Spectroscopy Data

The IR spectrum of **N-Boc-L-tert-Leucine** is expected to show characteristic absorption bands corresponding to its functional groups. While a specific spectrum with peak assignments is not readily available in the public domain, the following are the expected key vibrational frequencies based on the analysis of protected amino acids.[5]



Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3300	N-H	Stretching
~2970	С-Н	Stretching (Alkyl)
~1710	C=O	Stretching (Carboxylic Acid)
~1690	C=O	Stretching (Urethane)
~1520	N-H	Bending
~1160	C-O	Stretching (Urethane)

Mass Spectrometry (MS) Data

Parameter	Value	
Molecular Formula	C11H21NO4[6][7]	
Molecular Weight	231.29 g/mol [6][7]	
Exact Mass	231.1471 g/mol	
Common Adducts (ESI+)	[M+H]+, [M+Na]+, [M+K]+	
Expected m/z for [M+H]+	232.1543	

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Instrumentation:

- N-Boc-L-tert-Leucine sample
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)



- NMR tubes (5 mm)
- NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of N-Boc-L-tert-Leucine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- · Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune the probe for the desired nucleus (¹H or ¹³C).
- ¹H NMR Acquisition:
 - Acquire a single-pulse ¹H NMR spectrum.
 - Set the spectral width to approximately 12-15 ppm.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Set the spectral width to approximately 200-220 ppm.



- Use a sufficient number of scans, as the natural abundance of ¹³C is low.
- Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Instrumentation:

- N-Boc-L-tert-Leucine sample (solid)
- FTIR Spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance ATR)
- Spatula and cleaning solvents (e.g., isopropanol)

Procedure:

- Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.
- Sample Application: Place a small amount of the solid N-Boc-L-tert-Leucine sample onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying gentle pressure with the built-in press.
- Sample Spectrum Acquisition:
 - Acquire the FTIR spectrum of the sample.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
- Data Processing:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - Perform baseline correction if necessary.



Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Instrumentation:

- N-Boc-L-tert-Leucine sample
- HPLC-grade solvent (e.g., methanol, acetonitrile, water)
- Formic acid (for ESI+)
- Mass Spectrometer (e.g., LC-MS with an Electrospray Ionization ESI source)

Procedure:

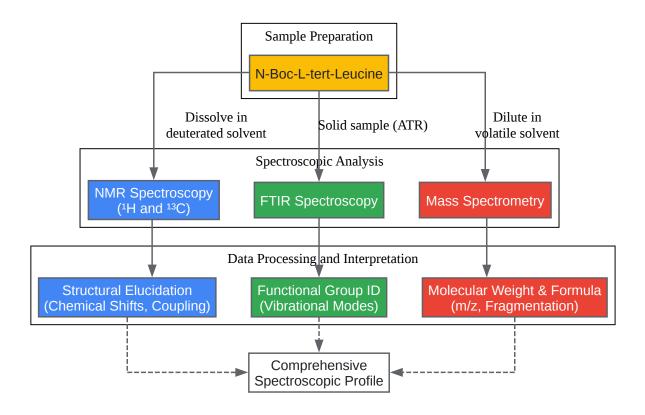
- Sample Preparation: Prepare a dilute solution of N-Boc-L-tert-Leucine (e.g., 10-100 μg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
- Instrument Setup:
 - Calibrate the mass spectrometer using a known standard.
 - Set up the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature and flow).
 - Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
- Sample Infusion and Acquisition:
 - Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.
 - Acquire the mass spectrum in full scan mode.
- Data Analysis:



- Identify the molecular ion peak (e.g., [M+H]+, [M+Na]+).
- If fragmentation data is acquired (MS/MS), analyze the fragment ions to confirm the structure. A characteristic loss of isobutylene (-56 Da) or the entire Boc group (-100 Da) is expected from the molecular ion.[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **N-Boc-L-tert-Leucine**.



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General workflow for spectroscopic analysis.



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